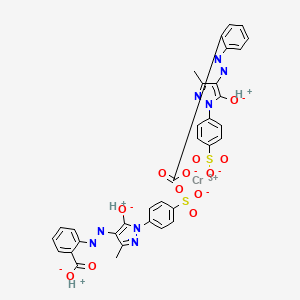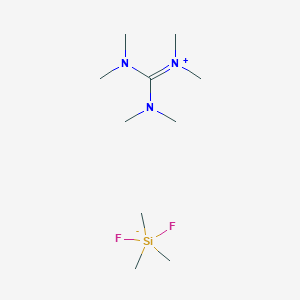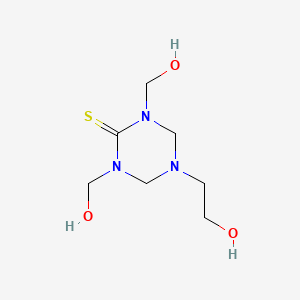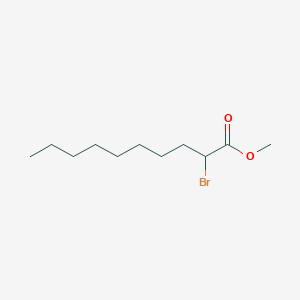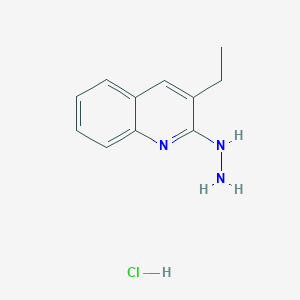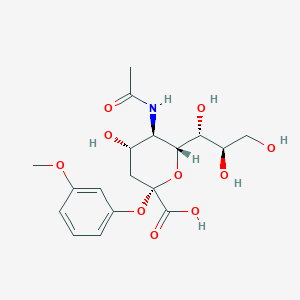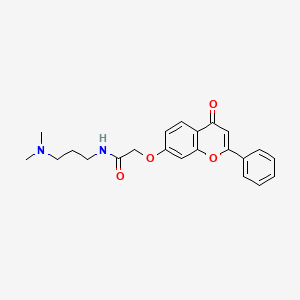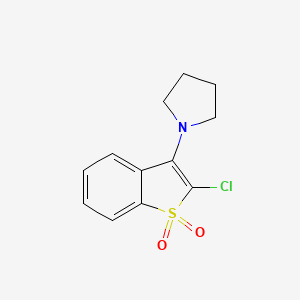
Benzoic acid, 4-butylamino-2-ethoxy-, 2-(diethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate is a chemical compound with the molecular formula C17H28N2O2. It is known for its applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes both diethylamino and butylamino groups attached to a benzoate core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate typically involves the reaction of 4-(butylamino)benzoic acid with 2-diethylaminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its use as a local anesthetic and in pain management.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
作用機序
The mechanism of action of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind effectively to these channels, inhibiting their function.
類似化合物との比較
Similar Compounds
Procaine: Another local anesthetic with a similar structure but different functional groups.
Lidocaine: A widely used local anesthetic with a different molecular structure but similar pharmacological effects.
Bupivacaine: A long-acting local anesthetic with a different chemical structure.
Uniqueness
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate is unique due to its specific combination of diethylamino and butylamino groups, which confer distinct chemical and pharmacological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
特性
CAS番号 |
53352-75-3 |
|---|---|
分子式 |
C19H32N2O3 |
分子量 |
336.5 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-(butylamino)-2-ethoxybenzoate |
InChI |
InChI=1S/C19H32N2O3/c1-5-9-12-20-16-10-11-17(18(15-16)23-8-4)19(22)24-14-13-21(6-2)7-3/h10-11,15,20H,5-9,12-14H2,1-4H3 |
InChIキー |
PJAVBVIWGYXOMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)
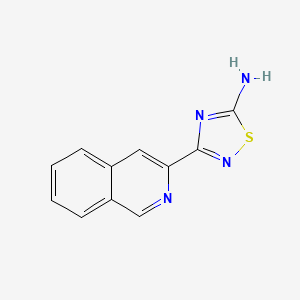
![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
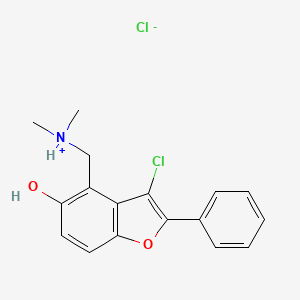
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
